molecular formula C12H19N3O B15058398 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol

1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol

Cat. No.: B15058398
M. Wt: 221.30 g/mol
InChI Key: RAWMWTWUNAYRTI-UHFFFAOYSA-N
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Description

1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It features a molecular structure combining a piperazine ring, a pyridine moiety, and a propanol side chain. The piperazine scaffold is a well-established privileged structure in drug design, known for its versatility and presence in a wide array of biologically active molecules . Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antidepressant, antipsychotic, and antihistaminic actions, making them a fertile ground for the development of new therapeutic agents . The specific substitution pattern in this compound suggests potential for interaction with various biological targets. The pyridin-3-yl group is a common feature in many pharmaceutical compounds, contributing to molecular properties such as solubility and hydrogen bonding capacity . This molecular architecture provides a promising chemical scaffold for researchers investigating new ligands for epigenetic targets, central nervous system receptors, or antiparasitic agents, following the precedent set by other successful piperazine-containing drugs like the antipsychotic ziprasidone and the antibiotic ciprofloxacin . This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

1-(6-piperazin-1-ylpyridin-3-yl)propan-1-ol

InChI

InChI=1S/C12H19N3O/c1-2-11(16)10-3-4-12(14-9-10)15-7-5-13-6-8-15/h3-4,9,11,13,16H,2,5-8H2,1H3

InChI Key

RAWMWTWUNAYRTI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)N2CCNCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step procedures. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with piperazine, followed by reduction and subsequent functionalization to introduce the propanol group. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The process may also include purification steps such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of receptors and enzymes, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural and inferred physicochemical properties of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol with analogous piperazine-containing derivatives.

Structural Comparison

The target compound’s pyridine-piperazine-propanol architecture distinguishes it from related molecules:

  • 2-(Piperazin-1-yl)ethan-1-ol derivatives (e.g., CAS 1057665-63-0): These feature carbazole and bromine substituents, resulting in a higher molecular weight (701.623 g/mol) and enhanced steric bulk compared to the simpler pyridine-based target compound .
  • 1-(Piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride (CAS 883546-08-5): Contains a meta-tolyloxy group and a dihydrochloride salt, improving solubility but introducing aromatic hydrophobicity absent in the target compound’s pyridine system .
  • 1-(Piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 58955-26-3): Replaces the hydroxyl group with a ketone and incorporates a thiophene ring, likely altering electronic properties and metabolic stability .

Physicochemical and Functional Properties

Compound Name Key Substituents Molecular Weight (g/mol) Salt Form Inferred Properties
1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol Pyridine, propanol Not reported Free base Moderate solubility, basic piperazine
2-(Piperazin-1-yl)ethan-1-ol derivative Carbazole, bromide 701.623 Oxalate Low solubility, high steric hindrance
1-(Piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol m-Tolyloxy Not reported Dihydrochloride Enhanced solubility, aromatic π-π interactions
1-(Piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one Thiophene, enone Not reported Free base Reactivity via enone, potential metabolic instability

Pharmacological Implications

  • Target Compound : The pyridine ring may confer metabolic resistance compared to phenyl-based analogs, while the hydroxyl group could facilitate hydrogen bonding in target binding.
  • Tolyloxy Derivatives (e.g., CAS 883546-08-5): The dihydrochloride salt improves bioavailability, and the tolyloxy group may mimic adrenergic ligands .
  • Thiophene Derivatives: The thiophene’s electron-rich structure and enone moiety might enhance interactions with cysteine residues in enzymes, though this could increase off-target effects .

Limitations of Available Data

Biological Activity

1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol, a compound with the chemical formula C13H21N3OC_{13}H_{21}N_3O, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Properties

The molecular structure of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol consists of a piperazine ring attached to a pyridine moiety, contributing to its pharmacological profile. The compound is classified as a specialty chemical and is characterized by its moderate lipophilicity, which is crucial for biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives. For example, a study focusing on various piperazine-substituted compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol was noted for its effectiveness against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundTarget BacteriaActivity Level
1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-olMRSAHigh
1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-olE. coliModerate
1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-olPseudomonas aeruginosaModerate

Neuropharmacological Effects

Research has indicated that compounds containing piperazine structures can interact with neurotransmitter systems, particularly serotonin receptors. A study evaluating various piperazine derivatives found that those with structural similarities to 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol exhibited notable binding affinity to the 5-HT_1A receptor, suggesting potential antidepressant properties .

Case Study 1: Antibacterial Efficacy

A case study conducted on the antibacterial efficacy of piperazine derivatives involved testing against multiple bacterial strains. The findings revealed that 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol showed superior activity compared to standard antibiotics like ampicillin, particularly against resistant strains .

Case Study 2: Neuropharmacological Assessment

Another investigation assessed the neuropharmacological properties of piperazine derivatives, including 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol. The study utilized in vivo models to evaluate behavioral changes post-administration. Results indicated significant improvements in depressive-like behaviors, correlating with increased serotonin levels .

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